molecular formula C26H35NO4 B12763791 Diprenorphine C-11 CAS No. 113707-17-8

Diprenorphine C-11

Cat. No.: B12763791
CAS No.: 113707-17-8
M. Wt: 424.6 g/mol
InChI Key: OIJXLIIMXHRJJH-OOYGVOESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diprenorphine C-11, also known as [6-O-methyl-11C]diprenorphine, is a radiolabeled version of diprenorphine used primarily in positron emission tomography (PET) imaging. Diprenorphine itself is a non-selective, high-affinity, weak partial agonist of the μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor. It is used in veterinary medicine as an opioid antagonist to reverse the effects of potent opioid analgesics such as etorphine and carfentanil .

Preparation Methods

The preparation of carbon-11 labeled diprenorphine involves several steps. One method includes the reaction of N-(de-cyclopropylmethyl)diprenorphine with [1-11C]cyclopropanecarbonyl chloride, which is prepared from cyclotron-produced [11C]carbon dioxide. This reaction is followed by reduction with lithium aluminum hydride (LiAlH4) to produce carbon-11 labeled diprenorphine . Another method involves the use of [11C]methyl iodide produced via the gas phase method on a GE TRACERlab FXFE radiochemistry module .

Chemical Reactions Analysis

Diprenorphine C-11 undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms to the molecule, often using reagents like lithium aluminum hydride.

Common reagents used in these reactions include cyclopropanecarbonyl chloride and lithium aluminum hydride. The major product formed from these reactions is the carbon-11 labeled diprenorphine .

Mechanism of Action

Diprenorphine C-11 exerts its effects by binding approximately equally to the three subtypes of opioid receptors: μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor. As an antagonist, it blocks the action of endogenous and exogenous opioids at these receptors, thereby reversing the effects of potent opioid analgesics . The molecular targets involved include the opioid receptors, which are part of the G-protein-coupled receptor family .

Comparison with Similar Compounds

Diprenorphine C-11 is often compared with other radiolabeled opioid receptor ligands, such as [11C]carfentanil. While both compounds are used in PET imaging to study the opioid receptor system, [11C]carfentanil is a μ-opioid receptor-preferring agonist, whereas this compound is a non-selective antagonist . This distinction makes this compound unique in its ability to provide a broader view of the opioid receptor system, as it binds to all three subtypes of opioid receptors.

Similar compounds include:

  • [11C]carfentanil
  • [11C]naltrindole
  • [11C]GR103545

These compounds are also used in PET imaging to study different aspects of the opioid receptor system .

Properties

CAS No.

113707-17-8

Molecular Formula

C26H35NO4

Molecular Weight

424.6 g/mol

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-(111C)methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

InChI

InChI=1S/C26H35NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1/i3-1

InChI Key

OIJXLIIMXHRJJH-OOYGVOESSA-N

Isomeric SMILES

CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)O[11CH3])O

Canonical SMILES

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.